N,N'-Diacetylchitobiose

Catalog No.
S587718
CAS No.
35061-50-8
M.F
C16H28N2O11
M. Wt
424.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diacetylchitobiose

CAS Number

35061-50-8

Product Name

N,N'-Diacetylchitobiose

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16+/m1/s1

InChI Key

CDOJPCSDOXYJJF-CBTAGEKQSA-N

SMILES

Array

Synonyms

2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose;

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O

The exact mass of the compound N,N'-diacetylchitobiose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of N,N'-diacetylchitobiose in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Diacetylchitobiose (CAS 35061-50-8) is a highly purified, water-soluble disaccharide composed of two beta-(1,4)-linked N-acetylglucosamine (GlcNAc) units. As the fundamental repeating unit of chitin, it serves as a critical, structurally defined biochemical standard and precursor. In procurement contexts, it is primarily selected over crude chitin or monomeric GlcNAc when downstream applications—such as affinity chromatography, enzyme kinetic assays, and lectin binding studies—require strict stereochemical fidelity, absolute aqueous solubility, and precise molar dosing without the interference of polymeric heterogeneity.

Attempting to substitute N,N'-Diacetylchitobiose with cheaper alternatives like monomeric GlcNAc or native chitin introduces severe process and assay limitations. Polymeric chitin is completely insoluble in water and most standard solvents, forcing researchers to use heterogeneous colloidal suspensions that cause massive batch-to-batch reproducibility issues and optical interference in spectrophotometric assays . Conversely, while monomeric GlcNAc is highly soluble, it lacks the critical beta-(1,4) glycosidic linkage required to effectively occupy the extended binding clefts of target enzymes or lectins, resulting in binding affinities that are orders of magnitude too low for reliable competitive inhibition or affinity elution [1].

Absolute Aqueous Solubility vs. Polymeric Inability

N,N'-Diacetylchitobiose provides exceptional aqueous solubility, dissolving readily at concentrations up to 50 mg/mL to form clear, colorless solutions. In direct contrast, native chitin is virtually insoluble in water (< 0.1 mg/mL), necessitating harsh chemical modification or mechanical colloidal preparation that introduces significant structural artifacts and optical scattering in liquid-phase assays .

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data~50 mg/mL
Comparator Or BaselineNative Chitin (< 0.1 mg/mL, insoluble)
Quantified Difference>500-fold higher solubility
ConditionsStandard aqueous buffer / deionized water

Guarantees optical clarity and precise molar dosing for spectrophotometric enzyme assays, eliminating the reproducibility issues associated with colloidal suspensions.

Enhanced Wheat Germ Agglutinin (WGA) Binding Affinity

The beta-(1,4) linkage in N,N'-Diacetylchitobiose allows it to span multiple subsites within the WGA binding pocket, significantly enhancing affinity compared to the monomer. Quantitative binding studies demonstrate that the association constant (Ka) for the WGA–chitobiose interaction is between 5,000 and 20,000 M^-1, whereas the monomeric GlcNAc achieves only 200 to 1,300 M^-1 [1].

Evidence DimensionAssociation Constant (Ka) for WGA
Target Compound Data5.0 x 10^3 to 2.0 x 10^4 M^-1
Comparator Or BaselineGlcNAc Monomer (2.0 x 10^2 to 1.3 x 10^3 M^-1)
Quantified Difference~15 to 25-fold higher binding affinity
ConditionsEnzyme-linked lectin assay / thermodynamic binding models

Enables highly efficient, low-concentration elution of glycoproteins in WGA affinity chromatography, reducing reagent consumption and protecting sensitive proteins.

Specific Induction of Chitinolytic Pathways

In the study of chitinolytic bacteria, N,N'-Diacetylchitobiose acts as the minimal structural unit capable of inducing chitinase expression. While monomeric GlcNAc is readily metabolized as a generic carbon source, it fails to trigger the specific phosphoenolpyruvate:glycose phosphotransferase system (PTS) required for chitinase induction. Chitobiose provides a defined, soluble inducer that avoids the physical complications of adding crude chitin to fermentation media [1].

Evidence DimensionChitinase Induction Capability
Target Compound DataPotent inducer of specific chitinase expression
Comparator Or BaselineGlcNAc Monomer (Fails to induce specific chitinase pathways)
Quantified DifferenceBinary (Inducer vs. Non-inducer)
ConditionsBacterial fermentation media (e.g., Vibrio species)

Allows industrial and academic microbiologists to specifically trigger and harvest chitinase enzymes using a fully soluble, sterile-filterable media additive.

WGA Affinity Chromatography Elution

Directly leveraging its 15- to 25-fold higher binding affinity over GlcNAc, this compound is a highly efficient eluent for recovering heavily glycosylated proteins from Wheat Germ Agglutinin columns, allowing for gentler elution conditions and lower reagent consumption [1].

Standardization of Chitinase and Lysozyme Assays

Thanks to its absolute aqueous solubility and defined beta-(1,4) structure, it serves as a highly reproducible substrate or competitive inhibitor for kinetic modeling, replacing heterogeneous colloidal chitin and eliminating optical scattering in high-throughput screens .

Defined Microbiological Media Formulation

Used as a sterile-filterable, soluble inducer in fermentation workflows to trigger chitinase production in specific bacterial strains, avoiding the bioreactor fouling and inconsistent yields associated with crude chitin suspensions [2].

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

424.16930971 Da

Monoisotopic Mass

424.16930971 Da

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-aldehydo-D-glucosamine

Dates

Last modified: 09-14-2023

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